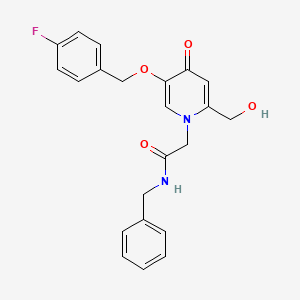

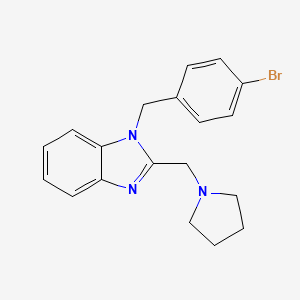

1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that has been studied for its potential use in various applications, including medicinal chemistry, drug discovery, and biological research.

科学的研究の応用

Antimicrobial Activity

The compound’s structural features make it a potential candidate for antimicrobial research. Researchers can investigate its effectiveness against bacteria, fungi, and other pathogens. By assessing its minimum inhibitory concentration (MIC) and cytotoxicity, we can determine its potential as a novel antimicrobial agent .

Anticancer Properties

Given the benzimidazole scaffold, this compound may exhibit anticancer activity. Researchers can explore its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Mechanistic studies can elucidate its impact on key pathways involved in cancer progression .

Neuroprotective Effects

The piperazine moiety suggests potential neuroprotective properties. Studies can evaluate its ability to mitigate neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Animal models and in vitro assays can provide insights into its neuroprotective mechanisms .

Anti-inflammatory Potential

The compound’s triazole-thione ring system could confer anti-inflammatory effects. Researchers can investigate its impact on inflammatory pathways, cytokine production, and immune responses. Animal models of inflammation can validate its therapeutic potential .

Antiparasitic Activity

Considering the diverse biological activities of piperazine derivatives, this compound may also exhibit antiparasitic effects. In vitro and in vivo studies can assess its efficacy against protozoan parasites, such as Leishmania or Plasmodium .

Antioxidant Properties

The presence of bromine and other functional groups suggests potential antioxidant activity. Researchers can explore its radical scavenging ability, lipid peroxidation inhibition, and protection against oxidative stress-related diseases .

Psychoactive Effects

Although not typically a focus in scientific research, the compound’s piperazine ring has been associated with psychoactive substances. Investigating its impact on neurotransmitter systems and behavioral responses could be intriguing .

Drug Delivery Systems

Lastly, the compound’s structural diversity makes it suitable for drug delivery applications. Researchers can modify its functional groups to enhance solubility, bioavailability, and targeted delivery to specific tissues .

作用機序

Target of Action

It’s worth noting that compounds containing the imidazole moiety, which is similar to the benzimidazole moiety in the given compound, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Compounds with similar structures have been known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been found to inhibit key enzymes or bind to specific receptors, thereby modulating their function .

Biochemical Pathways

Based on the wide range of biological activities associated with similar compounds, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, cell proliferation, and various metabolic processes .

Pharmacokinetics

Compounds containing a pyrrolidine ring, which is present in the given compound, have been reported to positively modulate the pharmacokinetic properties of drug substances .

Result of Action

Based on the biological activities associated with similar compounds, the effects could include inhibition of cell proliferation, modulation of inflammatory responses, and alteration of metabolic processes .

特性

IUPAC Name |

1-[(4-bromophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXGAVQUKPIMLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2740496.png)

![1-(4-Methylpiperidin-1-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2740497.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/no-structure.png)

![tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2740501.png)

![5-Benzoyl-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2740504.png)

![3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2740507.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2740511.png)